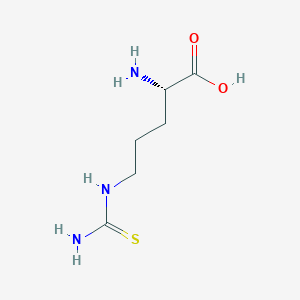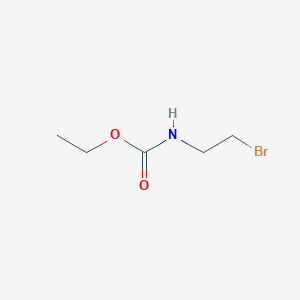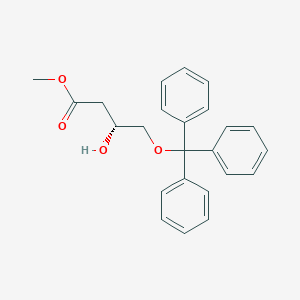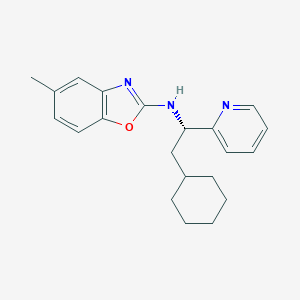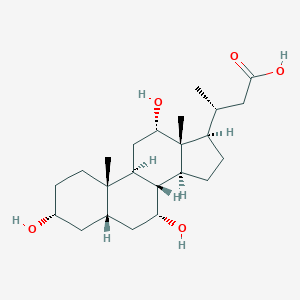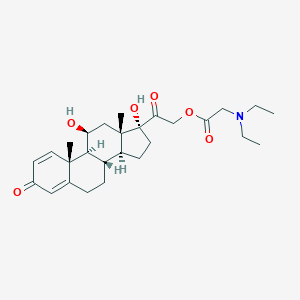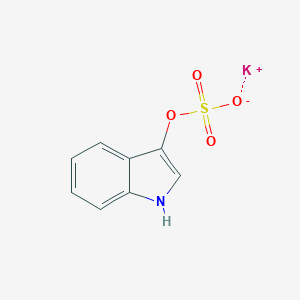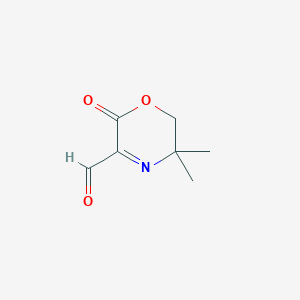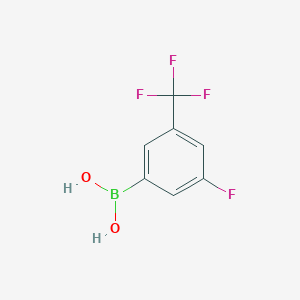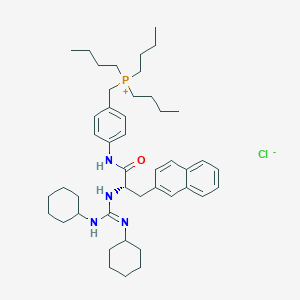
Chloromethyl Propyl Carbonate
概要
説明
Chloromethyl propyl carbonate is a compound that can be synthesized through various chemical reactions involving chloromethyl groups and carbonate structures. The studies related to this compound often explore its synthesis, molecular structure, and the potential for further chemical modifications.
Synthesis Analysis
The synthesis of chloromethyl propyl carbonate-related compounds has been explored in several studies. For instance, the polyaddition of bisphenol A diglycidyl ether with 2,2'-bis[(4-chloroformyl)oxyphenyl]-propane using quaternary onium salts as catalysts resulted in a high molecular weight poly(alkyl aryl carbonate) with pendant chloromethyl groups . Additionally, coordination polymers with tertiary amine ligands have been used as acid-base catalysts for the synthesis of chloropropene carbonate from CO2 and epichlorohydrin under atmospheric pressure, yielding high percentages of the desired product .
Molecular Structure Analysis
The molecular structure of chloromethyl propyl carbonate and related compounds is characterized by the presence of chloromethyl groups attached to carbonate structures. The NMR spectroscopy of chlorinated poly(propylene carbonate) (CPPC) confirmed the successful introduction of chlorine atoms onto the polymer chains . The molecular structure is crucial for the compound's reactivity and properties, such as solubility and adhesiveness.
Chemical Reactions Analysis
Chloromethyl propyl carbonate-related compounds undergo various chemical reactions. For example, the reaction of 4-chloromethyl-1,3-dioxolan-2-one with phenols in the presence of potassium carbonate yields different products depending on the reaction conditions . The chemical modification of poly(carbonate)s with pendant chloromethyl groups has been investigated using nucleophiles such as potassium thiocyanate and potassium 3-phenyl-2,5-norbornadienecarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl propyl carbonate-related compounds are influenced by the presence of chloromethyl groups. Chlorinated poly(propylene carbonate) exhibits improved solubility, wettability, adhesiveness, and gas barrier properties compared to its non-chlorinated counterpart. The oxygen permeability coefficient of CPPC shows a significant decrease, indicating better barrier properties . These properties make chloromethyl propyl carbonate-related compounds suitable for applications in coatings, adhesives, and barrier materials.
科学的研究の応用
1. Chloromethylation of Aromatic Compounds
- Summary of Application : Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : The chloromethylation of aromatic compounds involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : This method affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Treatment of Heavy Metal Pollution with Carbonate Materials
- Summary of Application : Carbonate materials show strong flexibility and versatility by virtue of their high adsorption capacity for heavy metals and the characteristics of multiple and simple modification methods .
- Methods of Application : The application of surface-modified, activated, and nano-sized carbonate materials in the treatment of heavy metal pollution in water .
- Results or Outcomes : The use of carbonate materials shows good potential for development in the treatment of heavy metal pollution .
3. Chloromethylation of Aromatic Compounds with Dimethoxymethane
- Summary of Application : This research presents a simple and effective chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid .
- Methods of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid in the presence of 5 mol% of ZnI2 in CH2Cl2 under mild conditions .
- Results or Outcomes : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds in good to excellent yields .
4. Treatment of Heavy Metal Pollution with Biological Carbonate
- Summary of Application : This research explores the application of biological carbonate in the treatment of heavy metal pollution .
- Methods of Application : The study involves the use of surface-modified, activated, and nano-sized biological carbonate materials in the treatment of heavy metal pollution in water .
- Results or Outcomes : The use of biological carbonate materials shows promise in the treatment of heavy metal pollution .
5. Hyperbranched Aliphatic Polyethers and Polyurethanes
- Summary of Application : This research explores the use of five-membered cyclic carbonates as building blocks for organic synthesis and material elaboration .
- Methods of Application : The study involves the use of glycerol carbonate (GC) as a monomer in the synthesis of hyperbranched aliphatic polyethers and polyurethanes .
- Results or Outcomes : The use of five-membered cyclic carbonates in these applications demonstrates their versatility in organic synthesis, pharmaceutical, and materials sciences .
6. Treatment of Heavy Metal Pollution with MICP
- Summary of Application : This research explores the application of MICP (Microbially Induced Carbonate Precipitation) in the treatment of heavy metal pollution .
- Methods of Application : The study involves the use of MICP to integrate heavy metal fixation and seepage prevention in solid waste base under complex and changeable natural environment .
- Results or Outcomes : The use of MICP shows promise in the treatment of heavy metal pollution .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
chloromethyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKAFFCTCQLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626724 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl Propyl Carbonate | |
CAS RN |
35273-90-6 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

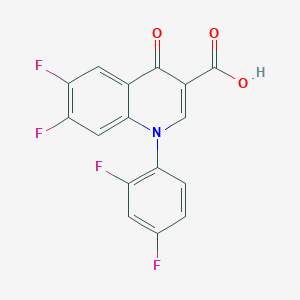
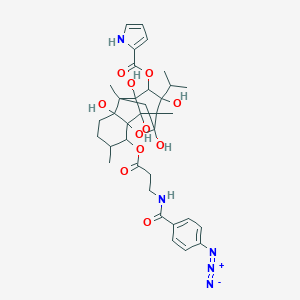
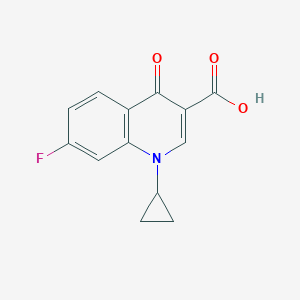
![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
